molecular formula C16H20N2OS B2532790 N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide CAS No. 1226444-12-7

N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide

Cat. No.: B2532790
CAS No.: 1226444-12-7
M. Wt: 288.41
InChI Key: ULJWDCFOFNLMMM-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide is a synthetic benzamide derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a benzamide core substituted with a 2-(ethylthio) group and a propyl linker terminating in a 1H-pyrrol-1-yl moiety. This specific molecular architecture, which incorporates a thioether and a heteroaromatic group, is of significant interest for the exploration of novel bioactive molecules. Compounds based on the N-(3-(1H-pyrrol-1-yl)propyl)benzamide scaffold have demonstrated notable pharmacological potential in scientific research. Studies on structurally related molecules have shown that this class of compounds can exhibit moderate anti-inflammatory properties by attenuating the production of nitric oxide (NO) and pro-inflammatory cytokines in activated microglial cells . The presence of the 2-(ethylthio) substituent in this particular analog is a key structural feature, as sulfur-containing groups are known to influence electronic characteristics and binding affinity, potentially modulating interactions with biological targets. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a chemical building block or as a reference standard in projects aimed at developing new therapeutic agents, particularly for investigating inflammatory pathways and immune responses.

Properties

IUPAC Name

2-ethylsulfanyl-N-(3-pyrrol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-2-20-15-9-4-3-8-14(15)16(19)17-10-7-13-18-11-5-6-12-18/h3-6,8-9,11-12H,2,7,10,13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJWDCFOFNLMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the propyl chain: The pyrrole ring is then alkylated with a propyl halide under basic conditions.

    Formation of the benzamide core: The propyl-substituted pyrrole is then reacted with 2-(ethylthio)benzoic acid or its derivatives in the presence of coupling reagents like EDCI or DCC to form the final benzamide compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Electrophilic reagents: Halogens (Cl2, Br2), nitric acid.

Major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

Key Structural Differences

The compound’s uniqueness lies in its ethylthio and pyrrole-propyl substituents. Below is a comparative analysis with structurally related benzamides (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide 2-(ethylthio), N-(3-pyrrolylpropyl) C₁₆H₂₁N₂OS 289.4 (calculated) Thioether, Pyrrole, Benzamide
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) C₁₁H₁₅NO₂ 193.2 Hydroxy, Methyl, Benzamide
N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride Perfluorooctanoyl, quaternary ammonium C₁₇H₁₉F₁₇N₂O₂Cl 788.7 (reported) Perfluoroalkyl, Ammonium, Amide

Functional Group Impact on Properties

  • Thioether vs.
  • Pyrrole vs. Perfluoroalkyl Chains : The pyrrole moiety offers π-π stacking and metal-coordination capabilities, contrasting with the inert, hydrophobic perfluoroalkyl chains in compounds, which are tailored for surface activity .

Catalytic and Coordination Potential

  • The target compound’s pyrrole group may facilitate Pd(II)/Ru(II)-catalyzed C–H activation, similar to N,O-bidentate directing groups in ’s compound, but with altered regioselectivity due to sulfur’s electronic effects .
  • Thioethers are known to stabilize radical intermediates, suggesting utility in photoredox catalysis—a property absent in hydroxy- or perfluoro-substituted analogs.

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-2-(ethylthio)benzamide is an organic compound with a complex structure that includes a benzamide core, a pyrrole ring, and an ethylthio substituent. Its unique composition allows for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic enzymes essential for bacterial survival. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival. Specific research findings include:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)12Inhibition of cell cycle progression
A549 (Lung)10Modulation of MAPK signaling pathways

Other Biological Activities

Apart from antimicrobial and anticancer effects, this compound is being explored for additional therapeutic potentials, including:

  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation markers in vitro.
  • Neuroprotective Effects : Preliminary data indicate potential benefits in neurodegenerative models.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Researchers tested the compound against Gram-positive and Gram-negative bacteria.
    • Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus.
  • Anticancer Research :
    • A study involving various cancer cell lines demonstrated that the compound effectively inhibited cell growth, with significant effects noted in breast and lung cancer models.
    • Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
  • Inflammatory Response Study :
    • In vitro assays revealed that the compound could downregulate pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Cell Membrane Disruption : The ethylthio group may enhance membrane permeability, leading to cell lysis in bacteria.
  • Apoptotic Pathways : The compound appears to activate caspases, which are crucial for programmed cell death.
  • Signal Transduction Modulation : It may influence pathways such as MAPK and PI3K/Akt, which are vital for cell growth and survival.

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